A Comprehensive Technical Guide on Dihydroxyacetone Phosphate (DHAP) Lithium Salt: Structural Dynamics, Molecular Weight, and Enzymatic Applications
A Comprehensive Technical Guide on Dihydroxyacetone Phosphate (DHAP) Lithium Salt: Structural Dynamics, Molecular Weight, and Enzymatic Applications
Target Audience: Researchers, Biochemical Scientists, and Drug Development Professionals.
Executive Summary
In the landscape of biochemical assays and metabolic engineering, the fidelity of your reagents dictates the reproducibility of your data. Dihydroxyacetone phosphate (DHAP) is a prime example. While its role as a central node in glycolysis and lipid biosynthesis is universally understood, the nuances of its physical handling—specifically the critical transition from its unstable free acid form to its robust lithium salt—are often overlooked. This whitepaper deconstructs the structural dynamics, molecular weight considerations, and field-proven methodologies for utilizing DHAP lithium salt in high-precision enzymatic assays.
Chemical Identity and Structural Dynamics
Dihydroxyacetone phosphate is a critical metabolic intermediate. However, in in vitro environments, the free acid form of DHAP is inherently unstable and highly hygroscopic. To mitigate this, commercial and research-grade DHAP is predominantly synthesized and utilized as a lithium salt[1].
Understanding the exact molecular weight of the specific salt complex you are working with is critical for calculating precise molarities in kinetic assays. The free acid basis has a molecular weight of 170.06 g/mol , whereas the fully complexed dilithium salt shifts the molecular weight to 181.92 g/mol [2].
Table 1: Quantitative Chemical Properties of DHAP Forms
| Property | DHAP (Free Acid Basis) | DHAP Dilithium Salt |
| CAS Number | 57-04-5 | 102783-56-2[2] |
| Molecular Formula | C₃H₇O₆P | C₃H₅Li₂O₆P[2] |
| Molecular Weight | 170.06 g/mol | 181.92 g/mol [2] |
| SMILES String | OCC(COP(O)(O)=O)=O | N/A (Salt Complex) |
| Optimal Storage | -20°C | -20°C[2] |
| Purity Standard |
The Causality of the Lithium Salt Formulation
As a Senior Application Scientist, I am frequently asked why lithium is the counter-ion of choice for sugar phosphates. The selection is highly deliberate:
-
Crystalline Stability: The high charge density of the
ion facilitates the formation of a stable, non-hygroscopic crystalline lattice. This prevents the spontaneous hydrolysis of the delicate phosphate ester bond during long-term storage at -20°C, a common failure point when using sodium or potassium salts[1]. -
Enzymatic Inertness:
ions exhibit minimal allosteric interference with the catalytic pockets of downstream enzymes. This ensures that the kinetic parameters (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , ) derived from assays reflect true enzyme-substrate dynamics rather than salt-induced artifacts.
Metabolic Significance & Pathway Dynamics
In cellular metabolism, DHAP is primarily generated via the cleavage of Fructose-1,6-bisphosphate by the enzyme Aldolase. It is subsequently interconverted into Glyceraldehyde 3-phosphate (GAP) by Triosephosphate Isomerase (TPI) to continue down the glycolytic pathway.
Metabolic node of DHAP illustrating Aldolase cleavage and TPI-mediated isomerization.
Experimental Methodologies: Enzymatic Assays
To accurately quantify the activity of enzymes like
Self-Validating Protocol: -GPDH Activity Assay
This protocol leverages DHAP lithium salt to quantify
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 300 mM Triethanolamine HCl buffer, adjusted to pH 7.4 at 25°C.
-
Substrate Reconstitution: Dissolve DHAP lithium salt in deionized water to a final concentration of 76 mM. Keep strictly on ice.
-
Cofactor Preparation: Prepare a 4 mM solution of
-NADH (reduced form) in the Triethanolamine buffer. -
Reaction Assembly:
-
Test Cuvette: 2.70 mL Buffer + 0.10 mL DHAP + 0.10 mL NADH.
-
Blank Cuvette: 2.70 mL Buffer + 0.10 mL DHAP + 0.10 mL NADH.
-
Equilibrate to 25°C and monitor baseline absorbance at 340 nm to ensure stability.
-
-
Initiation: Add 0.10 mL of
-GPDH enzyme solution to the Test cuvette, and 0.10 mL of Buffer to the Blank cuvette. Mix by inversion. -
Kinetic Measurement: Record the decrease in absorbance at 340 nm (
) for 5 minutes.
Causality of Experimental Choices:
-
Triethanolamine Buffer: Selected over standard phosphate buffers because free phosphate can act as a competitive inhibitor for enzymes interacting with phosphorylated substrates. Triethanolamine provides robust buffering without chelating necessary trace ions[3].
-
NADH Coupling: NADH absorbs strongly at 340 nm (
), whereas NAD+ does not. This translates the invisible conversion of DHAP into a highly visible, quantifiable metric[3]. -
Self-Validating Design: The parallel 'Blank' cuvette is a critical control. It accounts for any spontaneous, non-enzymatic degradation of NADH or DHAP. Subtracting this baseline (
Blank) from the Test ensures the calculated activity is exclusively enzyme-driven[3].
Self-validating spectrophotometric workflow for a-GPDH activity using DHAP lithium salt.
References
1. Dihydroxyacetone phosphate lithium salt - MilliporeSigma. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4jsboYe9ue4adDHn9v0TDptCxHBQc1mztxKiyIBbxOaj48x4Rr3SLnwkuXHEhncQbcEA2bSeywld0eoSQiat8j1jDk5Iz6icfbkEvk7YZBwTBjCgxonsKK0sAj4hEb5gbNPv3NRAa4tbVfjKoCGy1GA==] 2.[2] Dihydroxyacetone phosphate dilithium salt | CAS 102783-56-2 | SCBT. scbt.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOF0mdV_tsQz5b7T2xavmxd8pxpFVhcgL5dh0L3fY9Yq4mWAS3DyaZ8TKOhPi8_GIGNlfQtf3e8KgdzeklLdB7Wvd5d0NIFa9axd63RExm6aav83c9PU-EDon4a5RmYVw8uL8gVpZRgRkqkksHZv3kC4vlf2O6I_NzRPMNavNXzzn8Dsv6_GE=] 3. Ribosome External Electric Field Regulates Metabolic Enzyme Activity: The RAMBO Effect | The Journal of Physical Chemistry B - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUEzA08ARUGAB-hYPNYyj1Qi-oYpod95HoCvcLOuyzlo0121zn7KnWQexFf6N7-2GYZ_x8YPwFwKW-jajdumsRalwFENpAAT6z2c_6Lz_iFEGzxXzEk-WeLE05sU0i1XeEov5rNo6g__o4c=] 4.[1] EP0577266A2 - Method for preparing (gamma-32p) labeled nucleotides by enzymatic conversion of dihydroxyacetone phosphate to 3-phosphoglycerate - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA3V69lROws--lEvt5p5bBuPFqWSvKYnQJUNUauJ7YBDVzBLdRPhaiVmjnyLtjmdcsWb_zedhe_oi2LNtxfrgUSsfTj-NDidbB-kHJEsM0k1fL-JvvWx2ATySPf0KxEy_p121ySHis5D0H] 5.[3] Enzymatic Assay of a-GLYCEROPHOSPHATE DEHYDROGENASE (EC 1.1.1.8) - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8bLTc4la0kZCgAXGh62-UysBJlyheLbC8E60T1K-gmix-RWryI0Y7RRSeGJlQyK7wiYAU34FAxsDclQnVkjlxPf2LcT-wWB7BW4Wp4G0XCZMY9sVDcVlktug_zuuk27gbw638GX7v2WGC-4aOIeMn-eyuJDtSEH2OVoMpYK84cx3PrXPn046FjVYwf7P97Ixvk-mF-YxHDymVLAsQ_YvawFAVmGn2WURrWcgDqQ==]
Sources
- 1. EP0577266A2 - Method for preparing (gamma-32p) labeled nucleotides by enzymatic conversion of dihydroxyacetone phosphate to 3-phosphoglycerate - Google Patents [patents.google.com]
- 2. Dihydroxyacetone phosphate dilithium salt | CAS 102783-56-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
